molecular formula C21H32O11 B1591639 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose CAS No. 307531-77-7

1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose

Cat. No. B1591639
M. Wt: 460.5 g/mol
InChI Key: FXRJPQKYPCUCSK-WIJDAZEPSA-N
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Description

1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose is a versatile chemical hybrid with remarkable potential for gene delivery . It has non-toxic and targeted delivery properties, making it a promising option for enhancing drug efficacy in cancer treatments . It is also widely utilized in bio-medical research, primarily surrounding the development of targeted drug delivery systems .


Molecular Structure Analysis

The empirical formula of 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose is C21H32O11 . Its molecular weight is 460.47 . The SMILES string representation of its structure is [H] [C@@]1 (OC (OC (=O)CC) [C@H] (OC (=O)CC) [C@H]1OC (=O)CC) [C@@H] (COC (=O)CC)OC (=O)CC .


Physical And Chemical Properties Analysis

1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose has an optical activity of [α]20/D −31°, c = 5 in chloroform . Its melting point is 75-76°C (lit.) .

Scientific Research Applications

Glycosylation Agent in Synthesis

1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose has been identified as a suitable glycosylating agent for the acid-catalysed, direct synthesis of O-, S-, and N-glucofuranosyl compounds. This compound facilitates β-linked products formation with good selectivity. Notably, it undergoes reaction with cyanotrimethylsilane to give the 1,2-O-(1-cyanopropylidene)acetal, showcasing its versatility in synthesizing various glycosidic linkages. This role is pivotal in the development of new glycosylated molecules, which can have significant implications in pharmaceuticals and bioactive compounds (Furneaux, Martin, Rendle, & Taylor, 2002).

Structural Analysis and Crystallography

The crystal structures of related compounds, such as 1,2,3,4,6-penta-O-trimethylacetyl-beta-D-glucopyranose, have been determined to understand the structural arrangement and intermolecular interactions. These studies are essential for designing molecules with desired physical and chemical properties, impacting material science, drug design, and the understanding of carbohydrate chemistry (Haines & Hughes, 2007).

Crosslinking and Enzyme Immobilization

Crosslinking agents play a critical role in the design of biocatalysts. Studies have shown the effectiveness of compounds like glutaraldehyde in creating cross-linked enzyme aggregates (CLEAs), improving enzyme stability and activity. This research opens up new possibilities for enzyme immobilization techniques, enhancing the efficiency and reusability of enzymes in industrial processes (Barbosa et al., 2014).

Antioxidant Properties

Compounds derived from or related to 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose, such as 1,2,3,4,6-penta-O-galloyl-β-D-glucose, have demonstrated significant antioxidant potential. These findings suggest potential applications in developing natural antioxidant systems for food preservation, cosmetics, and pharmaceuticals to combat oxidative stress and related diseases (Piao et al., 2009).

Biotechnological Production of Biofuels

Research into the biotechnological production of biofuels has explored the use of engineered microorganisms to produce compounds like 2-methyl-1-butanol and 3-methyl-1-butanol. These studies highlight the potential of metabolic engineering in utilizing renewable resources for the sustainable production of biofuels, thereby contributing to energy sustainability and reducing reliance on fossil fuels (Vogt et al., 2016).

properties

IUPAC Name

[(2R)-2-propanoyloxy-2-[(2R,3S,4R)-3,4,5-tri(propanoyloxy)oxolan-2-yl]ethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O11/c1-6-13(22)27-11-12(28-14(23)7-2)18-19(29-15(24)8-3)20(30-16(25)9-4)21(32-18)31-17(26)10-5/h12,18-21H,6-11H2,1-5H3/t12-,18-,19+,20-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRJPQKYPCUCSK-WIJDAZEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(C1C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584190
Record name [(2R)-2-propanoyloxy-2-[(2R,3S,4R)-3,4,5-tri(propanoyloxy)oxolan-2-yl]ethyl] propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose

CAS RN

307531-77-7
Record name [(2R)-2-propanoyloxy-2-[(2R,3S,4R)-3,4,5-tri(propanoyloxy)oxolan-2-yl]ethyl] propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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